REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([C:6]([O-])=O)[C:3]([O-])=O.[Na+].[Na+].[CH3:12][N:13]1[C:17](=O)[CH2:16][CH2:15][CH2:14]1.[CH3:19][N:20]([CH:22]=[O:23])[CH3:21]>>[N:13]1[C:6]2[CH2:19][NH:20][C:22](=[O:23])[CH2:3][C:2]=2[CH:9]=[CH:15][CH:14]=1.[N:13]1[C:12]2[CH2:22][NH:20][CH2:21][CH2:1][C:17]=2[CH:16]=[CH:15][CH:14]=1 |f:0.1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2CC(NCC12)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2CCNCC12
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([C:6]([O-])=O)[C:3]([O-])=O.[Na+].[Na+].[CH3:12][N:13]1[C:17](=O)[CH2:16][CH2:15][CH2:14]1.[CH3:19][N:20]([CH:22]=[O:23])[CH3:21]>>[N:13]1[C:6]2[CH2:19][NH:20][C:22](=[O:23])[CH2:3][C:2]=2[CH:9]=[CH:15][CH:14]=1.[N:13]1[C:12]2[CH2:22][NH:20][CH2:21][CH2:1][C:17]=2[CH:16]=[CH:15][CH:14]=1 |f:0.1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2CC(NCC12)=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2CCNCC12
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |